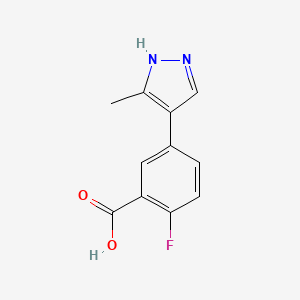

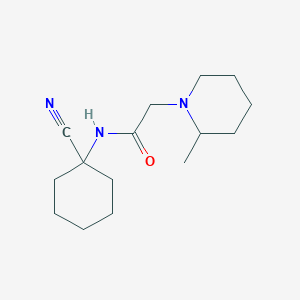

![molecular formula C5H9NO2 B2470933 N-[(Oxolan-2-yl)methylidene]hydroxylamine CAS No. 23247-31-6](/img/structure/B2470933.png)

N-[(Oxolan-2-yl)methylidene]hydroxylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[(Oxolan-2-yl)methylidene]hydroxylamine” is a chemical compound with the IUPAC name 2-(nitrosomethyl)tetrahydrofuran . It has a molecular weight of 115.13 . The compound is typically stored at room temperature and is in liquid form .

Molecular Structure Analysis

The InChI code for “N-[(Oxolan-2-yl)methylidene]hydroxylamine” is 1S/C5H9NO2/c7-6-4-5-2-1-3-8-5/h5H,1-4H2 . This indicates that the compound has a cyclic structure with an oxolan (tetrahydrofuran) ring, a nitroso group, and a methyl group .Physical And Chemical Properties Analysis

“N-[(Oxolan-2-yl)methylidene]hydroxylamine” is a liquid at room temperature . It has a molecular weight of 115.13 . More specific physical and chemical properties, such as boiling point, melting point, and solubility, are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Hydroxylamine and its derivatives, such as N-[(Oxolan-2-yl)methylidene]hydroxylamine, have been examined for their effects on the growth of transplanted tumors in animals. Studies have shown that these compounds can retard the growth of several types of tumors, suggesting their potential use in cancer treatment. It has been proposed that the tautomerism of the —CO. NH(OH) group in these compounds plays a crucial role in determining their antitumor activity, with the biologically active form possibly being the less stable syn isomer (Tarnowski et al., 1966).

Enzyme and Viral Inhibition

In addition to its antitumor properties, hydroxylamine has been shown to inactivate or inhibit various cellular enzymes and some viruses in vitro. This indicates a broader spectrum of biological activities, which could be relevant for the development of novel therapeutics or antiviral agents (Gross, 1985).

Role in the Nitrogen Cycle

Hydroxylamine is known to be an intermediate in the nitrogen cycle, particularly in the process of aerobic ammonium oxidation. The enzymatic pathways involving hydroxylamine conversion to nitrite are still under research, making it a compound of interest in studies related to environmental sciences and microbial metabolism. Hydroxylamine plays a significant role in nitrogen losses in the form of NO and N2O, greenhouse gases, and its interactions within microbial communities and engineered systems are subjects of ongoing research (Soler-Jofra et al., 2020).

Enzymatic Activities in Liver

The enzymatic activities of hydroxylamine derivatives have been studied in liver microsomes, showing variations based on the age of animals. Such studies help in understanding the metabolic processes involving these compounds in organisms and their potential implications in pharmacokinetics and drug design (Das & Ziegler, 1970).

Safety and Hazards

The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

Eigenschaften

IUPAC Name |

(NE)-N-(oxolan-2-ylmethylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-6-4-5-2-1-3-8-5/h4-5,7H,1-3H2/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONNUSQKKOZKSJ-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(OC1)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(Oxolan-2-yl)methylidene]hydroxylamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-Cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2470852.png)

![2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2470855.png)

![N-(cyanomethyl)-N-cyclopentyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2470860.png)

![3-(4-bromophenyl)-9-(2-fluorobenzyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2470862.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2470864.png)

![2-(2-Azepan-1-yl-2-oxo-ethyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B2470867.png)

![ethyl 2-[[2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2470872.png)